molecular formula C13H13NO4 B3168457 (Z)-6-hydroxy-2-(morpholinomethylene)benzofuran-3(2H)-one CAS No. 929339-57-1

(Z)-6-hydroxy-2-(morpholinomethylene)benzofuran-3(2H)-one

Cat. No.: B3168457
CAS No.: 929339-57-1
M. Wt: 247.25 g/mol
InChI Key: VQXGNHJNUZESIP-WQLSENKSSA-N
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Description

(Z)-6-Hydroxy-2-(morpholinomethylene)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a morpholine-substituted methylene group at the C2 position and a hydroxyl group at C4. The (Z)-stereochemistry of the exocyclic double bond is critical for its spatial configuration and intermolecular interactions. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, may enhance solubility and hydrogen-bonding capacity compared to other substituents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2Z)-6-hydroxy-2-(morpholin-4-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c15-9-1-2-10-11(7-9)18-12(13(10)16)8-14-3-5-17-6-4-14/h1-2,7-8,15H,3-6H2/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXGNHJNUZESIP-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-6-hydroxy-2-(morpholinomethylene)benzofuran-3(2H)-one involves several steps, typically starting with the formation of the benzofuran ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be used to construct complex benzofuran derivatives . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing side reactions .

Chemical Reactions Analysis

(Z)-6-hydroxy-2-(morpholinomethylene)benzofuran-3(2H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like 2-iodoxybenzoic acid (IBX) and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more complex benzofuran derivatives, while reduction can yield simpler compounds .

Mechanism of Action

The mechanism of action of (Z)-6-hydroxy-2-(morpholinomethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Variations

Aryl/Heteroaryl Substituents
  • HRMS (ESI) m/z: 290.0811 (calcd. 290.0812) .
  • (Z)-6-Hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one : Exhibits a pyridine substituent, likely improving water solubility due to nitrogen’s polarity. Molecular weight: 252.27 g/mol .
  • (Z)-6-Hydroxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one : Features a 4-methylbenzylidene group, reducing polarity. Molecular weight: 252.27 g/mol; melting point: ~255°C .
Halogenated Substituents
  • (Z)-2-(2-Bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one : Bromine increases molecular weight (317.14 g/mol) and lipophilicity. Melting point: 280°C; IR peaks confirm C-Br stretching .
  • (Z)-2-(2-Fluorobenzylidene)-6-hydroxy-7-methylbenzofuran-3(2H)-one : Fluorine enhances metabolic stability. CAS: 1092298-11-7 .
Methoxy/Hydroxy Substituents
  • (Z)-6-Hydroxy-2-(3-hydroxy-4-methoxybenzylidene)benzofuran-3(2H)-one (6y) : Dual hydroxy/methoxy groups increase hydrogen-bonding capacity. Melting point: 254.9–255.5°C; HRMS m/z: 283.0611 .
  • (Z)-2-(3,4-Dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one (6w) : Dimethoxy groups reduce polarity. Melting point: 218.9–219.6°C; HRMS m/z: 297.0768 .
Table 1: Key Data for Selected Analogs
Compound Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Activity
Target Compound (hypothesized) Morpholinomethylene C₁₄H₁₃NO₄ 283.26 (est.) N/A Potential kinase inhibition
(Z)-6-Hydroxy-2-(quinolin-5-ylmethylene) Quinoline C₁₉H₁₃NO₃ 303.31 N/A Antitumor
(Z)-2-(4-Bromobenzylidene)-6-hydroxy 4-Bromophenyl C₁₅H₉BrO₃ 317.14 280 Amyloid fibril detection
(Z)-6-Hydroxy-2-(3-hydroxy-4-methoxy) 3-Hydroxy-4-methoxyphenyl C₁₆H₁₂O₅ 284.26 254.9–255.5 Antioxidant potential
(Z)-6-Hydroxy-2-(pyridin-4-ylmethylene) Pyridine C₁₄H₁₁NO₃ 252.27 N/A Solubility enhancement
Trends
  • Solubility : Morpholine and pyridine substituents likely improve aqueous solubility compared to halogenated or alkylated analogs .
  • Melting Points : Halogenated derivatives (e.g., bromo: 280°C) exhibit higher melting points due to increased molecular symmetry and intermolecular forces . Hydroxy/methoxy-substituted analogs show intermediate melting points (~250–260°C) .
  • Biological Activity: Quinoline and heteroaryl substituents correlate with antitumor activity, while halogenated derivatives are explored for amyloid detection .

Biological Activity

(Z)-6-hydroxy-2-(morpholinomethylene)benzofuran-3(2H)-one is a compound belonging to the benzofuran class, which is recognized for its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N1O3C_{16}H_{17}N_{1}O_{3}. The compound features a morpholinomethylene group that enhances its solubility and biological interactions. The presence of the hydroxy group at the 6-position contributes to its reactivity and potential biological effects.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : This compound exhibits significant antioxidant properties, potentially through the scavenging of free radicals and inhibition of oxidative stress pathways.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
  • Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits cytokine production
AnticancerInduces apoptosis in various cancer cell lines

Case Studies

  • Antioxidant Activity :
    A study demonstrated that this compound significantly reduced oxidative stress markers in vitro. The compound was tested against various reactive oxygen species (ROS), showing a dose-dependent response in scavenging activity.
  • Anti-inflammatory Effects :
    In a model of acute inflammation, administration of this compound resulted in a marked decrease in edema and pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory conditions such as arthritis.
  • Anticancer Studies :
    Research involving human colorectal adenocarcinoma cell lines revealed that treatment with this compound led to significant cell death, with mechanisms involving caspase activation being elucidated. Further studies are warranted to explore its efficacy in vivo.

Q & A

Q. What are the standard protocols for synthesizing (Z)-6-hydroxy-2-(morpholinomethylene)benzofuran-3(2H)-one, and how is its purity validated?

The synthesis typically involves a base-catalyzed condensation between 6-hydroxybenzofuran-3(2H)-one and morpholine-4-carbaldehyde under reflux conditions. For example, analogous derivatives (e.g., compound 5 in ) are synthesized using General Procedure I (GPI), yielding ~70% with ethanol as the solvent and sodium acetate as the catalyst . Purity is validated via:

  • Chromatography : TLC or HPLC with ≥95% purity thresholds.
  • Spectroscopy : 1^1H/13^13C NMR to confirm regioselectivity and Z-configuration (e.g., aromatic protons at δ 7.63–6.71 ppm, methoxy groups at δ 3.81 ppm) .
  • Mass spectrometry : LCMS (ESI+) to verify molecular ion peaks (e.g., [M+Na]+^+ at m/z 291.0641 for C16_{16}H12_{12}O4_4) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and stability?

  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1674 cm1^{-1}, O-H at ~3425 cm1^{-1}) .
  • NMR : 1^1H NMR resolves Z/E isomerism via coupling constants (e.g., J = 8.4 Hz for olefinic protons) . 13^13C NMR confirms carbonyl carbons (δ ~181 ppm) and aromatic carbons (δ ~110–160 ppm) .
  • UV-Vis : Monitors π→π* transitions (λmax_{max} ~300–350 nm) for stability under light/heat .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with electron-withdrawing substituents?

  • Catalyst screening : Use potassium tert-butoxide () or pyridine derivatives to enhance enolate formation .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of morpholine intermediates .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 70% yield in 20 minutes vs. 6 hours conventionally) .

Q. How are contradictions in spectral data (e.g., NMR shifts) resolved for structurally similar analogs?

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals (e.g., distinguishes benzofuran H7 from benzylidene protons) .
  • DFT calculations : Predicts 1^1H/13^13C chemical shifts to validate experimental data (e.g., δ 181.2 ppm for C=O vs. calculated 180.9 ppm) .
  • X-ray crystallography : Confirms Z-configuration and hydrogen-bonding networks (e.g., intramolecular O-H∙∙∙O interactions) .

Q. What computational strategies predict binding modes of this compound to biological targets?

  • Molecular docking (AutoDock) : Lamarckian genetic algorithm predicts binding to amyloid fibrils or kinases (e.g., DRAK2) with RMSD <2.0 Å .
  • MD simulations : Assess stability of ligand-target complexes (e.g., 50 ns trajectories to analyze hydrogen bonds with active-site residues) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity (e.g., IC50_{50} vs. logP) .

Q. What mechanistic insights explain its anti-cancer activity in vitro?

  • Cell cycle arrest : Induces G0/G1 phase arrest in breast cancer cells (MCF-7) via p21/p53 upregulation .
  • Apoptosis : Activates caspase-3/7 and disrupts mitochondrial membrane potential (JC-1 assay) .
  • ROS generation : Confirmed via DCFH-DA fluorescence, with IC50_{50} values ~10–20 μM .

Q. How do structural modifications (e.g., morpholine vs. methoxy groups) impact bioactivity?

  • Morpholine moiety : Enhances solubility and kinase selectivity (e.g., 10-fold higher IC50_{50} against PIM1 vs. morpholine-free analogs) .
  • Hydroxyl positioning : Para-substitution (6-OH) improves antioxidant activity (EC50_{50} ~15 μM in DPPH assay) vs. meta-substitution .
  • Halogenation : Bromine at C5 increases amyloid-binding affinity (Kd_d ~0.8 μM vs. ~2.1 μM for non-halogenated analogs) .

Q. What strategies enable stereoselective synthesis of chiral analogs?

  • Chiral auxiliaries : Pybox-Cu catalysts induce enantioselectivity (e.g., 90% ee for 2,2-disubstituted benzofuranones) .
  • Asymmetric aldol reactions : L-proline derivatives yield diastereomeric ratios up to 95:5 .

Q. How do solvent polarity and pH affect its stability in biological assays?

  • pH-dependent degradation : Stable at pH 7.4 (PBS buffer), but hydrolyzes rapidly at pH <5 (e.g., t1/2_{1/2} ~2 hours in gastric fluid) .
  • Solvent effects : DMSO stabilizes the enolic tautomer, while aqueous buffers favor keto forms (monitored via 1^1H NMR) .

Q. What methodologies reconcile discrepancies between in vitro potency and in vivo efficacy?

  • Prodrug design : Acetylation of 6-OH improves bioavailability (AUC increased 3-fold in rat models) .
  • Metabolite profiling : LC-HRMS identifies glucuronidated metabolites as major inactivation pathways .
  • PK/PD modeling : Correlates plasma concentrations (Cmax_{max} ~1.2 μg/mL) with tumor growth inhibition in xenografts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(Z)-6-hydroxy-2-(morpholinomethylene)benzofuran-3(2H)-one
Reactant of Route 2
(Z)-6-hydroxy-2-(morpholinomethylene)benzofuran-3(2H)-one

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